Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate

Description

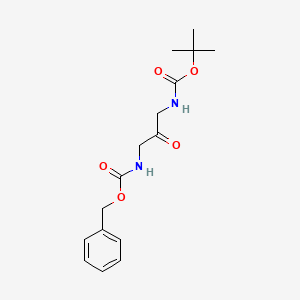

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate is a dicarbamate derivative featuring a central 2-oxopropane (acetone-like) backbone, with benzyl (Cbz) and tert-butyl (Boc) protecting groups. This compound is primarily utilized in organic synthesis as a building block for peptidomimetics and bioactive molecules, leveraging its orthogonal protecting groups for sequential deprotection strategies . Its ketone functional group enables participation in nucleophilic additions or reductions, distinguishing it from analogs with azide, hydroxyl, or aromatic substituents.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOPAKPZXWRKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl (2-oxopropane-1,3-diyl)dicarbamate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate

- Structure : Replaces the oxo group with an azide (-N₃) at the central propane chain.

- Reactivity : Azide groups facilitate copper-catalyzed alkyne-azide cycloaddition (CuAAC), enabling bioorthogonal conjugation in drug discovery .

- Safety : Azides pose explosion risks, requiring stringent handling protocols, unlike the safer oxo variant .

Benzyl tert-butyl (4-hydroxybutane-1,2-diyl)dicarbamate

- Structure : Contains a hydroxyl (-OH) group on a butane chain.

- Physicochemical Properties : Higher hydrophilicity (logP ~1.2) due to the hydroxyl group, enhancing aqueous solubility but reducing membrane permeability compared to the oxo analog’s moderate lipophilicity (estimated logP ~2.5) .

- Synthesis : Prepared via NaBH₄ reduction of carbonyl precursors, whereas the oxo compound may require oxidation steps .

Backbone Modifications

Ditert-butyl cyclohexane-1,3-diyldicarbamate

- Structure : Cyclohexane ring replaces the propane chain.

- Conformational Rigidity : Enhances metabolic stability and stereochemical control in drug design but reduces synthetic flexibility compared to the linear oxo-propanediyl backbone .

- Molecular Weight : 348.44 g/mol (vs. ~350–370 g/mol for the oxo compound), marginally affecting pharmacokinetics .

Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate

- Structure : Extended heptane chain with bromo and oxo groups.

- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2), while the oxo group supports ketone-specific reactions .

- Lipophilicity : Longer chain increases logP (~3.8), favoring blood-brain barrier penetration over the shorter oxo-propanediyl analog .

Aromatic vs. Aliphatic Systems

tert-Butyl (5-methoxypyridine-3,4-diyl)bis(methylene)dicarbamate

- Structure : Pyridine ring with methoxy substituents.

- Electronic Properties : Aromatic π-system enhances hydrogen bonding and π-π stacking with biological targets, unlike the aliphatic oxo-propanediyl compound .

- Applications: Potential CNS drug candidates due to pyridine’s bioavailability advantages .

Benzyl tert-butyl (1H-indole-3,4-diyl)dicarbamate

- Structure : Indole aromatic system.

- Synthesis : Requires hazardous azide intermediates, complicating scale-up compared to the oxo analog’s straightforward protocols .

Biological Activity

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate (CAS No. 877317-26-5) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound exhibits various biological activities primarily through its interaction with cellular pathways. It has been noted for its potential role in modulating enzyme activities and influencing cellular signaling pathways.

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could be beneficial in conditions characterized by metabolic dysregulation.

- Cellular Signaling : It may influence signaling pathways related to inflammation and apoptosis, making it a candidate for therapeutic applications in inflammatory diseases and cancer .

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. This activity can help mitigate oxidative stress in cells, thereby protecting against cellular damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of many inflammatory diseases .

Cytotoxicity Against Cancer Cells

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Cancer Cell Lines : A study investigated the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with an IC50 value indicating potent activity against these cells .

- Anti-inflammatory Study : Another study evaluated the anti-inflammatory properties in a murine model of arthritis. The administration of this compound resulted in reduced swelling and inflammation markers compared to control groups .

Data Table of Biological Activities

Q & A

Basic Questions

Q. What are the primary synthetic routes for synthesizing Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate?

- Methodological Answer : The compound is commonly synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. For example, di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate (a precursor) reacts with terminal alkynes under standard CuAAC conditions (CuSO₄, sodium ascorbate) to form triazole intermediates, which can be further modified. Deprotection of tert-butyl groups using HCl yields the final product with high yields (>95%) . Alternative routes involve coupling reactions using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole) for amide bond formation, as demonstrated in the synthesis of Weinreb amide derivatives .

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer : Purification typically employs flash column chromatography (SiO₂, gradient elution with ethyl acetate/heptane) to isolate intermediates. Final characterization uses:

- HPLC : Retention time analysis (e.g., tR = 2.91–3.07 min) to assess purity .

- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) .

- NMR : ¹H/¹³C NMR to resolve rotamers and confirm structural motifs (e.g., tert-butyl peaks at δ 1.22–1.39 ppm in DMSO-d6) .

Advanced Research Questions

Q. How can diastereomeric ratios be controlled or resolved during synthesis?

- Methodological Answer : Diastereomer formation (e.g., 50:50 ratios) is common due to stereogenic centers. Resolution strategies include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .

- Crystallization : Selective crystallization under controlled solvent conditions to isolate desired diastereomers .

- Stereoselective Synthesis : Optimizing reaction conditions (e.g., temperature, catalysts) to favor specific stereochemical outcomes .

Q. What challenges arise in coupling reactions involving this compound, and how are they addressed?

- Methodological Answer : Coupling reactions (e.g., amide bond formation) may face issues such as low yields or side reactions. Mitigation strategies include:

- Activating Agents : Use of EDC/HOBt or DIPEA (N,N-diisopropylethylamine) to enhance coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., MeCN, DMF) improve reagent solubility and reaction kinetics .

- Temperature Control : Reactions at 0°C reduce racemization risks during peptide bond formation .

Q. How is this compound utilized as an intermediate in complex molecule synthesis?

- Methodological Answer : The compound serves as a versatile intermediate in synthesizing bioactive molecules. For example:

- Weinreb Amide Preparation : Reacting with N,O-dimethylhydroxylamine hydrochloride yields Weinreb amides, enabling ketone synthesis via Grignard reactions .

- Peptide Mimetics : Deprotection of tert-butyl groups generates free amines for further functionalization (e.g., phosphonate ester linkages in enzyme inhibitors) .

Q. What analytical challenges arise in characterizing rotameric forms of this compound?

- Methodological Answer : Rotamers (due to restricted rotation around carbamate bonds) complicate NMR interpretation. Solutions include:

- Variable-Temperature NMR : Conducting experiments at elevated temperatures (e.g., 298–323 K) to coalesce rotameric signals .

- 2D NMR Techniques : COSY, HSQC, or NOESY to resolve overlapping peaks and assign stereochemistry .

- Dynamic HPLC : Monitoring rotamer interconversion under different elution conditions .

Methodological Considerations for Experimental Design

Q. How can stability studies inform storage and handling protocols for this compound?

- Methodological Answer : While direct stability data is limited, analogous carbamates suggest:

- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of tert-butyl or benzyl groups .

- Solubility : Moderate solubility in DMSO or DCM; avoid prolonged exposure to aqueous acidic/basic conditions .

- Log P : A predicted log P of ~2.1 (octanol-water) indicates moderate lipophilicity, guiding solvent selection for reactions .

Q. What computational tools can predict reactivity or stereochemical outcomes for derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.